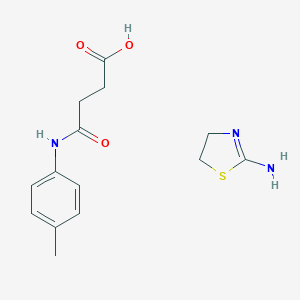
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methylanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methylanilino)-4-oxobutanoic acid is a complex organic compound that combines butanoic acid derivatives with thiazolamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of butanoic acid derivatives with 4,5-dihydro-2-thiazolamine. The reaction conditions may include:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular responses.
Pathways Involved: The exact pathways would depend on the specific biological context, but could include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Butanoic Acid Derivatives: Compounds with similar butanoic acid structures.
Thiazolamine Derivatives: Compounds containing the thiazolamine moiety.
Uniqueness
This compound’s uniqueness lies in its specific combination of butanoic acid and thiazolamine, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
171088-73-6 |
|---|---|
Molecular Formula |
C14H19N3O3S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO3.C3H6N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |
InChI Key |
NHUWCFVZQQIZQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Key on ui other cas no. |
171088-73-6 |
Synonyms |
4-((4-Methylphenyl)amino)-4-oxobutanoic acid compd. with 4,5-dihydro-2 -thiazolamine (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















